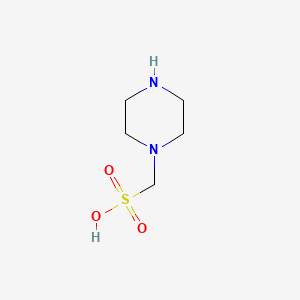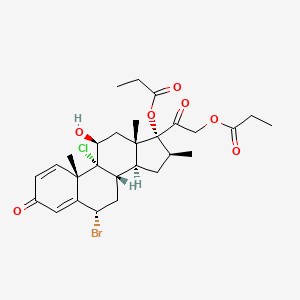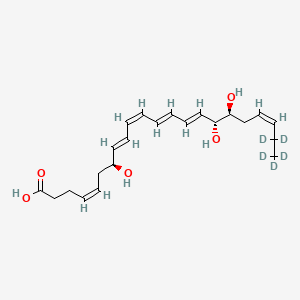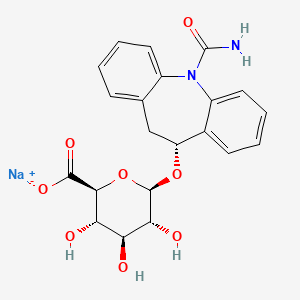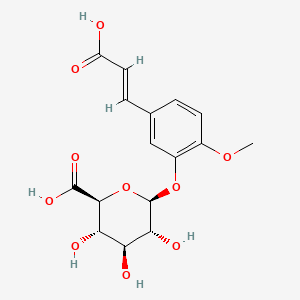
Isoferulic acid 3-O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoferulic acid 3-O-glucuronide belongs to the class of organic compounds known as phenolic glycosides . It is a glucuronide conjugate of Isoferulic acid , which is a hydroxycinnamic acid, a type of organic compound .
Synthesis Analysis
Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .Molecular Structure Analysis
The chemical formula of Isoferulic acid 3-O-glucuronide is C16H18O10 . The IUPAC name is (2S,3S,4S,5R,6S)-6-{5-[(1E)-2-carboxyeth-1-en-1-yl]-2-methoxyphenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis
Phenolic compounds, including Isoferulic acid, undergo several reactions such as glucuronidation, sulfonation, and methylation . Isoferulic acid can form isoferulic acid-3-O-glucuronide by the action of the enzyme UDP-glucuronyltransferase .Physical And Chemical Properties Analysis
The molar mass of Isoferulic acid is 194.186 g·mol−1 . The chemical formula of Isoferulic acid 3-O-glucuronide is C16H18O10 .Wissenschaftliche Forschungsanwendungen
Antioxidant and Cell-Stimulating Properties : Isoferulic acid and related compounds have been identified in Tamarix aphylla flowers. These compounds, including isoferulic acid 3-O-beta-glucopyranoside, exhibit significant antioxidant properties and stimulate the viability of human keratinocytes (HaCaT cells) (Nawwar et al., 2009).
Metabolism in Humans After Coffee Consumption : Isoferulic acid 3-O-glucuronide is a metabolite identified in human plasma and urine following coffee consumption. It is one of the chlorogenic acid metabolites formed, indicating the extensive metabolism and good absorption of chlorogenic acids in coffee (Stalmach et al., 2009).
Role in Diabetic Treatment : Isoferulic acid has shown antihyperglycemic effects in diabetic rats, suggesting potential for treating diabetes. It can inhibit hepatic gluconeogenesis and/or increase glucose utilization in peripheral tissues, lowering plasma glucose levels (Liu et al., 2000).
Conjugation and Metabolism : Studies have shown that isoferulic acid undergoes significant glucuronidation and sulfation in humans. This indicates its involvement in metabolic pathways and potential impacts on bioavailability and pharmacokinetics (Wong et al., 2010).
Vascular Function Modulation : Isoferulic acid derivatives, including isoferulic acid 3-O-sulfate, have been studied for their potential to modulate vascular function, particularly through the maintenance of nitric oxide balance in endothelial cells (Le Sayec et al., 2017).
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJZLGVIOYFHCB-MBAOVNHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678636 |
Source


|
| Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoferulic acid 3-O-glucuronide | |
CAS RN |
1065272-10-7 |
Source


|
| Record name | 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)


